N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-sulfamoyl-1H-imidazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S/c1-3(10)9-4-5(8-2-7-4)13(6,11)12/h2H,1H3,(H,7,8)(H,9,10)(H2,6,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNHIAPLJTKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492660 | |
| Record name | N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63189-40-2 | |
| Record name | N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N 5 Sulfamoyl 1h Imidazol 4 Yl Acetamide and Its Analogues
Retrosynthetic Analysis and Key Disconnection Points
A retrosynthetic analysis of N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide reveals several logical disconnection points that form the basis for plausible forward synthetic routes. The most prominent disconnections are within the functional groups attached to the imidazole (B134444) scaffold.
Primary Disconnections:
Amide Bond (C-N): The most straightforward disconnection is the amide linkage. This C(O)-N bond can be retrosynthetically cleaved to yield 4-amino-1H-imidazole-5-sulfonamide and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This approach places the acetylation as the final step in the synthesis.
Sulfonamide Bond (S-N): An alternative disconnection targets the S-N bond of the sulfonamide group. This leads back to 4-acetamido-1H-imidazole-5-sulfonyl chloride and an ammonia (B1221849) source. This strategy would involve forming the sulfonamide in the latter stages of the synthesis.
Secondary Disconnections (Imidazole Ring Formation):
The imidazole ring itself can be disconnected. A common strategy for forming 4,5-disubstituted imidazoles involves cyclization of appropriate acyclic precursors. For instance, a plausible precursor is derived from diaminomaleonitrile (B72808) (DAMN) or related 2,3-diaminopropionitrile derivatives, which can be cyclized to form the imidazole ring system. google.com
Based on this analysis, a logical forward synthesis would likely prioritize the construction of a stable, functionalized imidazole intermediate, such as 4-amino-1H-imidazole-5-sulfonamide, followed by a final acylation step. This approach is often preferred as acylation of amines is typically a high-yielding and reliable reaction.
Direct Synthetic Routes to this compound
While specific literature for the direct synthesis of this compound is not available, a viable pathway can be constructed by analogy to the synthesis of its close structural isomers and analogs, particularly the well-documented synthesis of the drug Acetazolamide, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. researchgate.netpharmaffiliates.com
A proposed synthetic route would commence with the formation of the key intermediate, 4-amino-1H-imidazole-5-sulfonamide. One documented method to obtain a related precursor, the sulfonamide analogue of 4(5)-aminoimidazole-5(4)-carboxamide (AICA), involves the reduction of a corresponding nitroimidazole-sulfonamide. nih.gov
Proposed Synthetic Pathway:
Ring Formation and Functionalization: The synthesis could begin with a suitable precursor like 4-nitro-1H-imidazole. This starting material would undergo chlorosulfonylation at the C5 position using chlorosulfonic acid, followed by amination with ammonia to install the sulfonamide group, yielding 4-nitro-1H-imidazole-5-sulfonamide.
Reduction: The nitro group is then selectively reduced to an amino group. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), to produce 4-amino-1H-imidazole-5-sulfonamide. nih.gov
Acylation: The final step is the N-acylation of the 4-amino group. This is typically accomplished by treating 4-amino-1H-imidazole-5-sulfonamide with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a suitable base (e.g., pyridine (B92270) or triethylamine) to afford the target compound, this compound. researchgate.net
This step-wise approach ensures that the more sensitive functional groups are introduced progressively, leading to the final product.
The efficiency of the proposed synthetic route hinges on the optimization of each step. Key parameters include the choice of reagents, solvents, temperature, and catalysts.
For the final N-acylation step, reaction conditions can be fine-tuned to maximize yield and purity. The choice of the acylating agent and the base is critical. While acetic anhydride is effective, the use of coupling agents can offer milder conditions. A highly efficient one-pot synthesis of N-acylsulfonamides from carboxylic acids and sulfonamides has been reported using cyanuric chloride as a mild and effective activating agent at room temperature. thieme-connect.com
The table below summarizes typical conditions for N-acylation and sulfonamide formation reactions drawn from analogous syntheses.
| Transformation | Reagents & Catalysts | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| N-Acylation of Sulfonamide | Carboxylic Acid, Cyanuric Chloride, Et₃N, Alumina | Acetonitrile | Room Temp. | 85-98% | thieme-connect.com |
| N-Acylation of Amine | Acetyl Chloride, Pyridine | Pyridine | 0°C to Room Temp. | 74% | researchgate.net |
| N-Acylation of Amine | Acetic Anhydride, Cs₅HP₂W₁₈O₆₂ | Water | Room Temp. | ~96% | tandfonline.com |
| Sulfonamide Formation | Sulfonyl Chloride, Amine, K₂CO₃ | PEG-400 | 120°C | 72-88% | sci-hub.se |
| Sulfonamide Formation | Sulfonyl Chloride, Amine | Water, Na₂CO₃ | Room Temp. | 88-93% | sci-hub.se |
Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. tandfonline.com Key areas for improvement include the use of safer solvents, alternative reagents, and energy-efficient reaction conditions.
Greener Solvents: Many traditional syntheses of sulfonamides and related heterocycles rely on volatile organic solvents. researchgate.net Research has demonstrated the feasibility of using water or polyethylene (B3416737) glycol (PEG) as environmentally benign reaction media for sulfonamide synthesis. sci-hub.semdpi.com For instance, the N-acylation of sulfonamides has been successfully performed in water using a reusable heteropolyacid catalyst. tandfonline.com
Alternative Reagents: A notable green improvement in the synthesis of the analogous drug Acetazolamide involves replacing hazardous chlorine gas, used to generate the sulfonyl chloride intermediate from a thiol, with commercial bleach (sodium hypochlorite). researchgate.net This safer and more accessible oxidant can be applied to a similar strategy starting from a 4-acetamido-5-mercapto-1H-imidazole precursor.
Catalyst-Free and Energy-Efficient Methods: The development of catalyst-free methods for sulfonamide synthesis, often conducted in water or under solvent-free conditions, represents a significant advancement. researchgate.net Furthermore, the use of ultrasound irradiation can accelerate reactions, improve yields, and reduce energy consumption, aligning with the principles of green chemistry. mdpi.com
Preparation of Advanced Intermediates and Precursors
Another crucial class of intermediates includes compounds for building the imidazole ring. 4-Amino-1H-imidazole-5-carboxamide (AICA) is a fundamental building block in medicinal chemistry and a precursor for many purine (B94841) and imidazole derivatives. innospk.comnih.gov While AICA itself has a carboxamide group instead of a sulfonamide, the synthetic strategies for its creation are highly relevant. Processes for preparing AICA often start from acyclic precursors like N-(2-amino-1,2-dicyanovinyl) formamidine, which undergoes cyclization. google.com Analogous chemistry could potentially be adapted to synthesize the desired sulfonamide intermediate.
The synthesis of the thiol precursor, N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide , is a key step in a green synthesis of Acetazolamide. researchgate.netsigmaaldrich.com By analogy, 4-amino-5-mercapto-1H-imidazole would be a highly valuable intermediate. This compound could be oxidized to the corresponding sulfonyl chloride, which is then aminated to form the sulfonamide.
Chemical Transformations for Diverse Analogues and Derivatives
The core structure of this compound is amenable to various chemical transformations to generate a library of analogues for structure-activity relationship (SAR) studies. These modifications can target the acetamide (B32628) group, the sulfonamide, or the imidazole ring itself.
The acetamide group is a prime site for modification to explore its influence on biological activity. Replacing the acetyl group with other acyl moieties can be readily achieved by reacting the key intermediate, 4-amino-1H-imidazole-5-sulfonamide, with a variety of acylating agents.
Using Acyl Chlorides/Anhydrides: A straightforward method involves using different acyl chlorides (R-COCl) or anhydrides ((RCO)₂O) in place of acetyl chloride or acetic anhydride. This allows for the introduction of a wide range of alkyl and aryl side chains.
Using Carboxylic Acids with Coupling Reagents: A more versatile approach involves the direct coupling of various carboxylic acids (R-COOH) with the amine intermediate. This is typically facilitated by peptide coupling reagents. For example, the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives was achieved using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. nih.gov This method is broadly applicable and allows for the incorporation of complex carboxylic acids under mild conditions.
The following table illustrates potential modifications to the acetamide group based on established coupling methodologies.
| Desired Analogue (R-group) | Acylating Agent / Method | Example from Analogous Synthesis | Reference |
|---|---|---|---|
| Phenyl (Benzamide) | Benzoyl Chloride | Synthesis of N-(4-aryl...imidazol-2-yl)benzamide | N/A (Analogous) |
| Thiophen-2-yl-methyl | 2-(Thiophen-2-yl)acetic acid + Coupling Agent | Synthesis of N-(5-Sulfamoyl-1,3,4-Thiadiazol-2-Yl)-2-(Thiophen-2-Yl)acetamide | nih.gov |
| Substituted Phenyl-methyl | Substituted Phenylacetic Acid + EDC/HOBt | Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | nih.gov |
| Various Alkyl/Aryl | Carboxylic Acid + Cyanuric Chloride | General one-pot synthesis of N-acylsulfonamides | thieme-connect.com |
These synthetic strategies provide a robust framework for the preparation of this compound and a diverse array of its derivatives, enabling further exploration of their chemical and biological properties. nih.govresearchgate.net
Functionalization of the Imidazole Ring
The construction of the substituted imidazole scaffold is a cornerstone of the synthesis of this compound. The imidazole ring is a versatile heterocyclic structure that can be synthesized and functionalized through various methodologies. rsc.orgnih.gov
A plausible and efficient route to the target compound commences with the synthesis of a key intermediate, 4-amino-1H-imidazole-5-sulfonamide. Research has shown that the sulfonamide analogue of 4(5)-aminoimidazole-5(4)-carboxamide (AICA) can be prepared by the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide. nih.gov This nitro-substituted imidazole serves as a critical precursor, where the nitro group can be effectively reduced to an amino group, paving the way for subsequent acetylation.
The general synthetic approach can be outlined as follows:
Nitration of an Imidazole Precursor: The synthesis would likely begin with an appropriate imidazole starting material, which is then nitrated to introduce a nitro group at the 4- or 5-position of the imidazole ring. The tautomeric nature of the imidazole ring means that 4-nitroimidazole (B12731) and 5-nitroimidazole can exist in equilibrium. nih.gov
Sulfonamidation: Following nitration, the introduction of the sulfamoyl group is a critical step. This can be achieved through various sulfonamidation reactions, likely involving the reaction of a suitable imidazole intermediate with a sulfamoylating agent.
Reduction of the Nitro Group: The nitro group on the imidazole ring is then reduced to an amino group. This transformation is crucial for the subsequent introduction of the acetamide functionality.
Acetylation of the Amino Group: The final step involves the selective N-acetylation of the 4-amino group to yield this compound. This reaction is typically carried out using acetylating agents such as acetic anhydride or acetyl chloride. The reaction conditions need to be carefully controlled to ensure selective acetylation of the exocyclic amino group without affecting the imidazole ring nitrogens or the sulfamoyl group.
The following table summarizes a potential synthetic pathway for a key intermediate:
| Step | Reaction | Reagents and Conditions | Product | Reference |
| 1 | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) on an imidazole precursor | 4(5)-Nitroimidazole derivative | nih.gov |
| 2 | Sulfonamidation | Sulfamoylating agent | 4(5)-Nitroimidazole-5(4)-sulfonamide | nih.gov |
| 3 | Reduction | Reducing agent (e.g., H₂, Pd/C or SnCl₂/HCl) | 4(5)-Aminoimidazole-5(4)-sulfonamide | nih.gov |
Derivatization of the Sulfamoyl Group
While the primary focus is on the synthesis of this compound, the sulfamoyl group itself offers opportunities for further derivatization to create a library of analogues. The general structure of sulfonamides (R-SO₂-NR'R'') allows for modifications at the nitrogen atom. ekb.eg
Starting from a precursor like 4-amino-1H-imidazole-5-sulfonyl chloride, a variety of amines (R'R''NH) can be introduced to generate a diverse set of N-substituted sulfamoyl derivatives. This approach has been widely used in the synthesis of various sulfonamide-containing compounds. ekb.eg
The synthesis of such analogues would typically involve:
Formation of the Sulfonyl Chloride: The sulfonic acid precursor of the imidazole can be converted to the corresponding sulfonyl chloride using standard reagents like thionyl chloride or oxalyl chloride.
Reaction with Amines: The resulting sulfonyl chloride can then be reacted with a wide range of primary or secondary amines to yield the desired N-substituted sulfonamides.
The table below illustrates the general approach to sulfamoyl group derivatization:
| Starting Material | Reagent | Product | General Reaction |
| Imidazole-5-sulfonyl chloride | Primary or Secondary Amine (R'R''NH) | N-substituted Imidazole-5-sulfonamide | R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl |
This strategy allows for the exploration of the structure-activity relationship by systematically varying the substituents on the sulfamoyl nitrogen.
Mechanistic Investigations of Key Synthetic Reactions
The key transformations in the synthesis of this compound, namely the functionalization of the imidazole ring and the acetylation of the amino group, proceed through well-established mechanistic pathways.
Mechanism of Imidazole Functionalization:
The functionalization of the imidazole ring often involves electrophilic substitution reactions. However, the reactivity and regioselectivity are highly dependent on the reaction conditions and the substituents already present on the ring. For instance, the nitration of imidazole is a classic electrophilic aromatic substitution.
In the context of building more complex imidazoles, computational studies have shed light on unusual mechanistic pathways. For example, the synthesis of substituted 4-aminoimidazoles can proceed through a net N-to-C sulfonyl migration via a nih.govnih.gov-sigmatropic rearrangement of a sulfinate intermediate. nih.gov While not directly applicable to the acetylation step, this highlights the complex mechanistic possibilities in imidazole chemistry.
Mechanism of N-Acetylation:
The N-acetylation of the 4-amino group is a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
The generally accepted mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group attacks the carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and a leaving group (e.g., acetate (B1210297) ion from acetic anhydride or chloride ion from acetyl chloride) is expelled.
Deprotonation: A base (which can be the solvent, another amine molecule, or an added base) removes a proton from the nitrogen atom, yielding the final N-acetylated product.
The kinetics and mechanism of imidazole-catalyzed acylation have been studied, revealing that N-acylimidazole can act as the acylating agent in some cases. nih.gov This suggests that the imidazole ring itself can participate in the reaction mechanism, potentially influencing the rate and selectivity of the acetylation.
Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon frameworks, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The imidazole (B134444) ring proton (C2-H) would likely appear as a singlet in the aromatic region, typically downfield due to the heterocyclic nature of the ring. The protons of the NH groups (imidazole, acetamide (B32628), and sulfonamide) are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. The methyl protons of the acetamide group would present as a sharp singlet in the aliphatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The two carbons of the imidazole ring are expected in the aromatic region. The carbonyl carbon of the acetamide group would be found significantly downfield, characteristic of amide carbonyls. The methyl carbon of the acetamide group would appear at the most upfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | 7.5 - 8.5 | Singlet | 135 - 145 |
| Imidazole C4 | - | - | 125 - 135 |
| Imidazole C5 | - | - | 130 - 140 |
| Acetamide CH₃ | 2.0 - 2.5 | Singlet | 20 - 30 |
| Acetamide C=O | - | - | 168 - 175 |
| Imidazole N1-H | 11.0 - 13.0 | Broad Singlet | - |
| Acetamide N-H | 9.0 - 10.5 | Broad Singlet | - |
| Sulfonamide SO₂NH₂ | 7.0 - 8.0 | Broad Singlet | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is predicted to show several characteristic absorption bands.
The N-H stretching vibrations from the imidazole, acetamide, and sulfonamide groups are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C=O stretch of the amide is a strong, sharp absorption anticipated around 1650-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to produce two strong bands in the regions of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Imidazole, Amide, Sulfonamide) | Stretch | 3100 - 3500 | Medium-Strong, Broad |
| C-H (Imidazole) | Stretch | 3000 - 3100 | Medium |
| C-H (Methyl) | Stretch | 2850 - 3000 | Medium-Weak |
| C=O (Amide I) | Stretch | 1650 - 1700 | Strong |
| N-H (Amide II) | Bend | 1510 - 1570 | Medium |
| C=N, C=C (Imidazole Ring) | Stretch | 1400 - 1600 | Medium-Variable |
| S=O (Sulfonamide) | Asymmetric Stretch | 1300 - 1370 | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | 1140 - 1180 | Strong |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula of this compound is C₅H₈N₄O₃S, which corresponds to a molecular weight of approximately 220.21 g/mol .
In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected at m/z 221. A high-resolution mass spectrometry (HRMS) measurement would provide the exact mass, confirming the elemental composition.
The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways could include:
Loss of the sulfamoyl group (-SO₂NH₂) or parts thereof.
Cleavage of the acetamide group, leading to the loss of an acetyl radical or ketene.
Fragmentation of the imidazole ring itself.
Elemental Analysis for Compositional Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. researchgate.netmeasurlabs.com This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. researchgate.net The theoretical elemental composition of this compound (C₅H₈N₄O₃S) is calculated as follows:
Table 3: Predicted Elemental Analysis Data for this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 27.27 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.67 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 25.45 |
| Oxygen | O | 16.00 | 3 | 48.00 | 21.79 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.56 |
| Total | 220.24 | 100.00 |
Experimental values from a combustion analysis of a pure sample should fall within ±0.4% of these theoretical values to validate the molecular formula. nih.gov
Advanced Spectroscopic Methods (e.g., DEPT, COSY, HMBC, HSQC) for Complex Structure Elucidation
For unambiguous structural confirmation, a series of two-dimensional (2D) NMR experiments would be indispensable.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would distinguish between the methyl (CH₃) carbon (positive signal), and any potential methylene (CH₂) carbons (negative signal), from the methine (CH) and quaternary carbons (no signal). In this case, it would confirm the methyl group and the C2-H of the imidazole.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton couplings. While limited in this specific molecule due to the prevalence of singlets, it would confirm the absence of vicinal proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. Key correlations would be between the C2-H proton and the C2 carbon of the imidazole ring, and the methyl protons with their corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. Expected key HMBC correlations that would piece the structure together include:
Correlation from the acetamide NH proton to the carbonyl carbon and to C4 of the imidazole ring.
Correlation from the acetamide methyl protons to the carbonyl carbon.
Correlation from the imidazole C2-H proton to C4 and C5 of the imidazole ring.
Correlation from the imidazole N1-H to C2 and C5.
By combining the information from these advanced spectroscopic methods, the precise connectivity of the acetamide and sulfamoyl groups to the imidazole ring can be unequivocally established.
Structure Activity Relationships Sar and Structure Property Relationships Spr of N 5 Sulfamoyl 1h Imidazol 4 Yl Acetamide Derivatives at a Molecular Level
Influence of Substituent Effects on Molecular Interactions
The nature and position of substituents on the core scaffold of N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide derivatives have a profound impact on their molecular interactions with biological targets. Modifications can influence the compound's electronic distribution, lipophilicity, and steric profile, thereby altering its binding affinity and specificity.
Research on related acetamide-sulfonamide scaffolds demonstrates that the introduction of different functional groups can significantly modulate biological activity. For instance, in a series of ibuprofen (B1674241) and flurbiprofen (B1673479) conjugated with various sulfa drugs, the nature of the substituent on the sulfonamide moiety played a crucial role in urease inhibition. nih.govmdpi.com It was observed that acetamide (B32628) linked to phenyl-alkyl groups exhibited better activity than those with a fluoro-substituted biphenyl (B1667301) group. nih.gov
Furthermore, studies on other sulfonamide derivatives have shown that electronegative substituents on aromatic rings can enhance potency. For example, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the presence of electronegative groups in the para-position of the benzamide (B126) moiety increased the positive allosteric modulation of the mGluR5 receptor. nih.gov This suggests that for this compound derivatives, the introduction of electron-withdrawing groups on the imidazole (B134444) or acetamide portions could potentially enhance target interactions through favorable electrostatic interactions.
The sulfamoyl group itself is a key functional group capable of forming important hydrogen bonds. The hydrogen bond donor and acceptor capacity of the sulfamoyl and acetamide groups are critical for molecular recognition. mdpi.com Any substitution that alters the acidity of the N-H protons or the charge distribution on the oxygen atoms can directly impact the strength and geometry of these hydrogen bonds.
The following table summarizes the effects of different substituents on the inhibitory activity of some acetamide-sulfonamide derivatives against urease, illustrating the impact of these modifications.
| Compound | R Group on Acetamide | R' Group on Sulfonamide | Urease Inhibition IC₅₀ (µM) |
| 6 | Ibuprofen | Thiazole | 9.95 ± 0.14 |
| 15 | Flurbiprofen | Diazine | 16.74 ± 0.23 |
| 17 | Flurbiprofen | Methoxazole | 13.39 ± 0.11 |
Data sourced from a study on acetamide-sulfonamide conjugates. semanticscholar.org
Spatial and Electronic Requirements for Target Engagement
The imidazole ring, a common motif in medicinal chemistry, can participate in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor) and metal coordination. Structure-activity studies of imidazole-containing α(1A)-adrenoceptor agonists have highlighted the importance of the imidazole moiety for high-affinity binding. nih.gov
The acetamide linkage provides a degree of conformational flexibility while also presenting hydrogen bond donors and acceptors. The relative orientation of the imidazole ring and the sulfamoyl group, dictated by the acetamide linker, is crucial for fitting into the binding pocket of a target protein.
The sulfamoyl group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with protein residues. In many enzyme inhibitors, the sulfonamide or sulfamate (B1201201) group mimics the tetrahedral transition state of a substrate, leading to potent inhibition. The oxygen atoms of the sulfamoyl group can act as strong hydrogen bond acceptors, while the NH proton can act as a hydrogen bond donor. Molecular docking studies on related sulfonamide inhibitors have shown that these interactions are vital for anchoring the ligand in the active site. nih.govnih.gov For instance, docking studies of acetamide-sulfonamide conjugates with urease revealed hydrogen bonding with key residues such as Ala440, His593, and Arg609. nih.gov
Conformational Analysis and Stereochemical Contributions to Molecular Recognition
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution and at the target's binding site.
Conformational analysis of related structures provides insights into the likely preferred conformations. X-ray crystallography studies of N-(4-sulfamoylphenyl)acetamide show that the amide group is twisted out of the plane of the benzene (B151609) ring. researchgate.net This suggests that in this compound, the acetamide group may also be non-planar with respect to the imidazole ring, which could be a critical feature for optimal interaction with a target.
The presence of chiral centers in derivatives can lead to stereospecific interactions with the target. If substitutions on the acetamide or imidazole moieties introduce stereocenters, it is highly probable that one enantiomer will exhibit greater activity than the other. This is a common phenomenon in drug-receptor interactions, where the chirality of the ligand must match the chirality of the binding site.
While this compound itself is achiral, the introduction of a chiral center, for example, by substituting the acetyl group with a lactate (B86563) group, would necessitate an evaluation of the individual stereoisomers to identify the more active eutomer.
Computational and Cheminformatic Approaches to SAR/SPR Elucidation
Computational and cheminformatic tools are indispensable for elucidating the SAR and SPR of this compound derivatives. These methods provide valuable insights into the molecular basis of their activity and can guide the design of new analogs with improved properties.
Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a target protein. For related acetamide-sulfonamide inhibitors of urease, molecular docking has been instrumental in identifying key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.govsemanticscholar.org Similar studies on this compound derivatives could help to visualize their binding poses and rationalize observed SAR data.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. These simulations can reveal the stability of the binding pose predicted by docking and highlight the role of water molecules and protein flexibility in molecular recognition. nih.gov
In Silico ADMET Screening: Cheminformatic approaches are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. The Lipinski's rule of five is a commonly used filter to assess the drug-likeness of a molecule. mdpi.com For a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, in silico ADMET screening was used to evaluate their potential as oral drug candidates. nih.gov Such computational tools can be applied to virtual libraries of this compound derivatives to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing.
The following table presents some computed properties for related sulfonamide compounds, which are important considerations in computational and cheminformatic analyses.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide | 304.4 | 1.1 | 2 | 6 |
| Acetazolamide hydrochloride | 258.7 | -0.3 | 2 | 5 |
| N-(4-Sulfamoylphenyl)acetamide | 214.24 | 0.1 | 2 | 3 |
Data sourced from PubChem. researchgate.netnih.govnih.gov
Computational Chemistry and Molecular Modeling Studies of the Compound
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of a molecule's electronic landscape, providing fundamental information about its structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. A typical DFT study on N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.
This analysis would yield crucial data such as bond lengths, bond angles, and dihedral angles. For instance, it would precisely define the spatial relationship between the imidazole (B134444) ring, the sulfamoyl group (-SO₂NH₂), and the acetamide (B32628) group (-NHCOCH₃). Such calculations, often performed using specific basis sets like B3LYP/6-311G(d,p), provide a foundational understanding of the molecule's shape and electronic distribution. nih.govresearchgate.net
HOMO-LUMO Analysis for Reactivity and Stability Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.comaimspress.com
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govaimspress.com For this compound, a HOMO-LUMO analysis would pinpoint which parts of the molecule are most likely to be involved in chemical reactions, such as nucleophilic or electrophilic attacks. This information is invaluable for predicting its behavior in different chemical environments.
Table 1: Hypothetical Frontier Orbital Analysis Data for this compound
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | Data not available | Electron-donating ability |
| ELUMO | Data not available | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Data not available | Chemical reactivity and stability |
This table is for illustrative purposes only, as no experimental or computational data is available for this specific compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions. nih.govnih.gov
In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and other electrostatic interactions. This is particularly important for predicting how the molecule might interact with a biological receptor. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor). nih.govasianpubs.orgnih.gov
A molecular docking study of this compound would require a specific protein target. The simulation would then attempt to fit the molecule into the protein's binding pocket in various conformations, calculating a "docking score" for each pose to estimate the binding affinity.
Analysis of Binding Modes and Key Intermolecular Interactions
The primary output of a docking simulation is the predicted binding mode of the ligand within the receptor's active site. This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, one would expect the sulfamoyl and acetamide groups to be key players in forming hydrogen bonds with amino acid residues in a target protein. The imidazole ring could participate in π-π stacking or other hydrophobic interactions.
Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Protein Active Site
| Functional Group | Potential Interaction Type | Potential Interacting Residues |
| Sulfamoyl (-SO₂NH₂) | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asp, Glu, His |
| Acetamide (-NHCOCH₃) | Hydrogen Bond Donor/Acceptor | Asn, Gln, Ser, Thr |
| Imidazole Ring | Hydrogen Bonding, π-π Stacking | His, Phe, Tyr, Trp |
This table represents potential interactions and is not based on specific docking results.
Scoring Function Validation and Benchmarking
Scoring functions are mathematical methods used to approximate the binding free energy of a ligand to a receptor. To ensure the reliability of docking results, it is common practice to validate the scoring function. This often involves "redocking" a known co-crystallized ligand back into its protein structure. If the docking protocol can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), it is considered validated.
Benchmarking involves comparing the performance of different scoring functions or docking algorithms against a set of known protein-ligand complexes. This helps in selecting the most appropriate method for a particular study. As there are no published docking studies for this compound, there is no specific validation or benchmarking data to report.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Stability
Molecular dynamics simulations are powerful computational tools used to understand the movement and interactions of a molecule over time.
Ligand-Protein Complex Dynamics
To understand how this compound might interact with a biological target, researchers would typically perform MD simulations of the compound bound to a specific protein. These simulations would track the stability of the interaction, identifying key amino acid residues involved in binding and the conformational changes that occur in both the ligand and the protein. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would provide insights into the stability and flexibility of the complex.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its surrounding environment. MD simulations in different solvent models (for example, in water or other organic solvents) would be necessary to understand how the solvent affects the three-dimensional shape of this compound. These studies reveal the role of solvent molecules in stabilizing or destabilizing certain conformations through interactions like hydrogen bonding.
Prediction of Molecular Descriptors and Theoretical Chemical Properties
Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. These are often calculated using computational methods.
For this compound, theoretical predictions of descriptors such as Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) would be valuable. TPSA is related to a molecule's ability to permeate cell membranes, while LogP is an indicator of its hydrophobicity. These descriptors are crucial in early-stage drug discovery for predicting the pharmacokinetic profile of a compound. However, without specific computational studies, validated values for these properties cannot be provided.
Compounds Mentioned in Literature Search
Mechanistic Investigations of Molecular Target Engagement in Vitro and in Silico
Studies on Enzyme Inhibition Mechanisms with Related Analogues (e.g., Carbonic Anhydrase, COX Enzymes, P2X7 Receptor)
The structural features of N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide, specifically the sulfonamide group, suggest its potential as an enzyme inhibitor. Research on analogous compounds provides significant insight into these mechanisms.
The primary sulfonamide moiety is recognized as one of the most effective zinc-binding groups (ZBG) for designing inhibitors of metalloenzymes like carbonic anhydrases (CA). researchgate.net The interaction is centered on the binding of the sulfonamide to the Zn²⁺ ion located deep within the active site cavity of the enzyme. researchgate.net Heterocyclic compounds that have diaryl substituents are a key strategy for achieving selective inhibition of cyclooxygenase-2 (COX-2) through bioisosteric modifications. nih.gov
The P2X7 receptor, an ATP-gated ion channel, is another potential target. Its activation requires high concentrations of ATP and leads to various cellular responses, including the release of pro-inflammatory cytokines. nih.gov Prolonged activation can induce membrane permeabilization and cell death through necrosis or apoptosis, depending on the cell type and ATP exposure. nih.gov Antagonists of the P2X7 receptor can include compounds like the imidazole (B134444) calmidazolium, which functions by blocking the ion channel. nih.gov
Kinetic Characterization of Enzyme Modulation
Kinetic studies are crucial for quantifying the potency and mechanism of enzyme inhibitors. For analogues of this compound, particularly those targeting carbonic anhydrase, inhibition constants (Kᵢ) are determined to measure their binding affinity.
For instance, studies on various sulfonamides have revealed a wide range of inhibitory activities. Aliphatic sulfonamides such as CH₃SO₂NH₂ are typically weak inhibitors of carbonic anhydrase, with Kᵢ values around 10⁻⁴ M. researchgate.net In contrast, trifluoromethylsulfonamide (CF₃SO₂NH₂) is a much more potent inhibitor of carbonic anhydrase II, with a Kᵢ of 2 x 10⁻⁵.⁸ M. researchgate.net A linear relationship has been observed where the inhibitory potency (pKᵢ) of halo-alkyl sulfonamides increases as their acidity (pKa) decreases. researchgate.net
Modification of the primary sulfonamide group generally has a counterproductive effect on inhibitory potency against human carbonic anhydrase (hCA) isoforms I, II, IV, and IX. researchgate.net However, incorporating less bulky groups, such as in sulfonylacetamides, can maintain a degree of activity, with Kᵢ values often falling in the low micromolar range. researchgate.net
In the context of COX enzymes, certain inhibitors exhibit time-dependent inhibition, which suggests a complex interaction mechanism that may involve conformational changes in the enzyme upon inhibitor binding. nih.gov
Table 1: Kinetic Data for Selected Carbonic Anhydrase Inhibitors
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| CH₃SO₂NH₂ | Carbonic Anhydrase | ~ 10⁻⁴ M |
| CF₃SO₂NH₂ | Carbonic Anhydrase II | 2 x 10⁻⁵.⁸ M |
| Sulfonylacetamide Analogs | hCA I, II, IV, IX | Low micromolar range |
Identification of Allosteric or Orthosteric Binding Sites
Understanding whether a compound binds at the primary, or orthosteric, site versus a secondary, or allosteric, site is key to elucidating its inhibitory mechanism.
For carbonic anhydrase inhibitors bearing a sulfonamide group, the binding is classically orthosteric. researchgate.net The sulfonamide group directly coordinates with the catalytic zinc ion in the enzyme's active site, mimicking the binding of the natural substrate. researchgate.netresearchgate.net This prevents the enzyme from carrying out its physiological function. researchgate.net The potent binding of small, hydrophilic sulfonamides demonstrates that occupying a large, lipophilic pocket within the active site is not always necessary for strong inhibition. researchgate.net
In contrast, G-protein coupled receptors (GPCRs) like adenosine (B11128) receptors feature highly conserved orthosteric binding sites, which can make achieving selective inhibition challenging. frontiersin.org Allosteric modulators, which bind to less conserved and topographically distinct sites, offer an alternative for achieving greater selectivity. frontiersin.orgnih.gov These modulators can fine-tune the receptor's response to its endogenous ligand. frontiersin.org
For COX enzymes, nonsteroidal anti-inflammatory drugs (NSAIDs) act as orthosteric inhibitors by blocking the channel through which the substrate, arachidonic acid, enters the active site. nih.gov However, computational simulations have revealed that some selective COX-2 inhibitors may have previously unreported alternative binding modes, suggesting more complex interactions than simple channel blockage. nih.gov The binding sites for allosteric modulators are often subject to greater divergent evolutionary changes compared to the highly conserved orthosteric sites. nih.gov
Characterization of Molecular Binding Affinities and Specificities with Target Biomolecules
The binding affinity and specificity of a compound for its target are critical determinants of its potential utility. For sulfonamide-based inhibitors, these properties are often evaluated against a panel of related enzymes, such as the different isoforms of human carbonic anhydrase (hCA).
The affinity of these inhibitors can vary significantly across different CA isoforms. For example, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is an effective inhibitor designed using a "tail approach," where different chemical moieties are added to the primary pharmacophore to enhance binding and selectivity. rsc.org Crystal structure analysis of this compound in complex with hCA II and hCA VII revealed that it is stabilized by a greater number of interactions in the active site of hCA VII, which aligns with its higher inhibition constant for that isoform. rsc.org
The specificity of COX inhibitors is a major focus of drug design, with a general goal of selectively inhibiting COX-2 to avoid the gastrointestinal side effects associated with COX-1 inhibition. nih.gov Diaryl-substituted heterocyclic compounds have been a successful strategy in developing selective COX-2 inhibitors. nih.gov However, some research aims to develop compounds with low selectivity for COX-2 to potentially reduce adverse cardiovascular effects linked to highly selective inhibitors. nih.gov
Table 2: Inhibition Data for Novel Diaryl-imidazole COX Inhibitors
| Compound | Target Enzyme | % Inhibition (at 10 µM) |
| Compound 1 | COX-2 | 88% |
| Compound 1 | COX-1 | 60.9% |
| Compound 9 | COX-1 | 85% |
| Compound 9 | COX-2 | 57.9% |
| SC-560 (Std) | COX-2 | 98.2% |
| DuP-697 (Std) | COX-1 | 97.2% |
Data derived from studies on novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives. nih.gov
Investigation of Compound-Biomacromolecule Interactions (e.g., protein, DNA, but not leading to clinical outcomes)
At the atomic level, the interaction between a compound and a biomacromolecule is defined by a network of specific contacts. X-ray crystallography and molecular modeling are powerful tools for visualizing these interactions.
For the inhibitor 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, its complex with hCA II and hCA VII shows how the inhibitor's tail and linker conformation influences binding. rsc.org The conformational flexibility of the linker and the length of the tail are crucial for establishing different favorable interactions within the active sites of the two isoforms, thereby governing the inhibitor's selectivity. rsc.org
Studies on related sulfamate (B1201201) acetamides show they can act as electrophiles that form covalent bonds with proteins. acs.org These compounds have been shown to be more selective toward cysteine residues compared to lysine (B10760008) residues. acs.org Modeling studies of these analogues bound to the enzyme Pin1 suggest the existence of a secondary pocket near the active site that can accommodate substitutions on the sulfamate group, potentially creating additional interactions with the protein. acs.org
Elucidation of Intracellular Signaling Pathway Modulation (at a molecular pathway level, not cell-based efficacy)
Beyond direct enzyme inhibition, compounds can modulate cellular function by interfering with intracellular signaling pathways.
The P2X7 receptor is a known activator of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. nih.gov Research shows a direct physical interaction between the P2X7 receptor and the NLRP3 scaffold protein at sub-plasmalemmal sites. nih.gov Upon activation by ATP, the P2X7 receptor triggers a localized influx of cytoplasmic Ca²⁺. nih.gov This calcium increase drives the recruitment of NLRP3 and enhances the P2X7R/NLRP3 association, initiating the inflammasome activation cascade. nih.gov
In a different context, sulfamate acetamide (B32628) analogues of the drug ibrutinib (B1684441) have been shown to inhibit Bruton's tyrosine kinase (BTK) autophosphorylation. acs.org This inhibition subsequently blocks downstream signaling pathways, including the phosphorylation of PLCγ2, Akt, and ERK, which are critical for B-cell activation and proliferation. acs.org
Future Research Directions and Translational Perspectives Within Chemical Sciences
Design Principles for Novel Analogues Based on Established SAR/SPR
While direct structure-activity relationship (SAR) and structure-property relationship (SPR) data for N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide are limited, principles derived from analogous sulfonamide and acetamide (B32628) series can guide the rational design of new derivatives. openaccesspub.orgnih.gov The core structure presents three primary regions for modification: the imidazole (B134444) ring, the acetamide moiety, and the sulfonamide linker. Systematic alterations to these regions are anticipated to modulate the compound's physicochemical properties and biological activity.
Key design principles would involve:
Imidazole Ring Substitution: Introducing various substituents (e.g., alkyl, aryl, halogen) at the N-1 or C-2 positions of the imidazole ring could influence steric bulk, electronics, and hydrogen bonding capacity, thereby affecting target binding and selectivity.
Acetamide Group Modification: Altering the acetyl group to other acyl variants or replacing the methyl group with larger alkyl or cyclic fragments can impact lipophilicity and metabolic stability. Studies on similar acetamide-sulfonamide scaffolds have shown that modifications on the acetamide side can significantly influence inhibitory activity. nih.gov
Sulfonamide Moiety Derivatization: The sulfonamide NH group can be substituted to probe interactions with target proteins. The orientation and nature of the sulfonamide are critical for the biological activities of many sulfonamide-based drugs. nih.gov
A systematic exploration based on these principles would be crucial for developing analogues with optimized properties.
Table 1: Proposed Design Strategies for Novel Analogues
| Modification Site | Proposed Modification | Predicted Impact on Properties | Rationale |
|---|---|---|---|
| Imidazole Ring (N-1) | Alkylation, Arylation | Increased lipophilicity, altered binding orientation | To explore additional binding pockets and improve membrane permeability. |
| Imidazole Ring (C-2) | Introduction of small alkyl or electron-withdrawing groups | Modulation of pKa and electronic profile | To fine-tune the electronic nature of the imidazole ring. |
| Acetamide Methyl Group | Substitution with larger alkyl, cycloalkyl, or aryl groups | Enhanced van der Waals interactions, modified solubility | Based on SAR from other acetamide series where this position is key for potency. nih.govnih.gov |
| Sulfonamide Nitrogen | Alkylation or incorporation into a heterocyclic system | Altered H-bond donor capacity and conformational rigidity | To investigate the importance of the sulfonamide proton for target interaction. |
Exploration of this compound as a Versatile Chemical Scaffold
The this compound structure is a promising scaffold for the development of novel compounds in medicinal chemistry. The constituent parts—imidazole, sulfonamide, and acetamide—are all well-established pharmacophores found in numerous therapeutic agents. nih.govmdpi.comarchivepp.com The hybridization of these moieties into a single molecular entity offers the potential for synergistic or novel biological activities.
The versatility of this scaffold can be attributed to several factors:
Diverse Biological Activities: Sulfonamides are known for a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov Imidazole-containing compounds are also pharmacologically significant, with applications as antifungal, antiviral, and anticancer agents. nih.govnih.govchemijournal.com The acetamide group is present in many drugs and contributes to their therapeutic potential. nih.gov
Synthetic Tractability: The synthesis of imidazole and sulfonamide derivatives is well-established, allowing for the creation of diverse chemical libraries for screening. nih.govnih.gov The core can be constructed through established synthetic routes, and the peripheral functional groups offer handles for further chemical modification and conjugation. researchgate.netnih.gov
Drug Conjugation Potential: The scaffold can be used in drug conjugation strategies to enhance the efficacy and safety of existing therapeutic molecules. nih.gov For instance, it could be linked to other active molecules to create multi-target agents or prodrugs.
Future research should focus on synthesizing a library of derivatives based on this scaffold and screening them against a wide range of biological targets, such as kinases, proteases, and metabolic enzymes, to uncover new therapeutic applications.
Integration of Advanced Computational and Experimental Approaches in Future Studies
A synergistic approach combining computational modeling and advanced experimental techniques will be essential to efficiently explore the chemical space of this compound and its derivatives.
Computational Approaches:
Molecular Docking and Dynamics: In silico methods like molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of novel analogues with various biological targets. nih.govpeerj.com These studies can help prioritize the synthesis of the most promising compounds, saving time and resources. mdpi.com Computational analysis of similar sulfonamide-imidazole hybrids has been used to rationalize their activity and guide further design. nih.govnih.gov
DFT Calculations: Density Functional Theory (DFT) can be employed to study the electronic properties, reactivity, and structural stability of the designed molecules, providing insights into their chemical behavior. nih.govresearchgate.net
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, helping to identify candidates with favorable drug-like characteristics. nih.gov
Experimental Approaches:
Advanced Synthesis Methods: Modern synthetic methodologies, potentially including flow chemistry or microwave-assisted synthesis, could be used for the efficient and green production of compound libraries. nih.gov
Spectroscopic and Crystallographic Analysis: Comprehensive structural characterization using techniques such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry is fundamental. nih.govnih.gov X-ray crystallography of the parent compound and its derivatives, ideally in complex with their biological targets, would provide invaluable atomic-level insights into their interactions.
Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding affinity and kinetics of the compounds with their targets, validating computational predictions.
Identification of Underexplored Research Gaps in Imidazole-Sulfonamide Acetamide Chemistry
Despite the promise of the imidazole-sulfonamide acetamide scaffold, several research gaps remain to be addressed to fully realize its potential.
Fundamental Chemical Characterization: The primary research gap is the lack of fundamental synthetic and characterization data for this compound itself. A thorough investigation of its synthesis, purification, and physicochemical properties is a necessary first step.
Broad-Spectrum Biological Screening: While the individual components of the scaffold are known to target certain classes of proteins, the biological activity profile of the combined molecule is largely unknown. A comprehensive screening campaign against diverse biological targets is needed to identify novel therapeutic areas.
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies will be required to elucidate the precise molecular targets and pathways involved. This is a critical step in translating a hit compound into a viable drug candidate.
Exploration of Isomeric Scaffolds: The specific substitution pattern of this compound is just one of several possibilities. The synthesis and evaluation of other isomers (e.g., N-(2-Sulfamoyl-1H-imidazol-4-yl)acetamide, N-(4-Sulfamoyl-1H-imidazol-5-yl)acetamide) would provide a more complete understanding of the SAR for this chemical class.
Non-Pharmaceutical Applications: The potential applications of this scaffold outside of medicinal chemistry, for example, in materials science or as chemical sensors, remain completely unexplored. The unique combination of hydrogen bond donors and acceptors, along with the aromatic imidazole ring, could lend itself to the development of novel functional materials.
Addressing these research gaps through focused and systematic investigation will be key to unlocking the full scientific and translational value of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via N-acylation of heteroaromatic amines (e.g., imidazole derivatives) with chloroacetamide intermediates in the presence of catalysts like DMAP (4-dimethylaminopyridine) under ultrasonication in dichloromethane (DCM). Dispersed sodium in tetrahydrofuran (THF) is also effective for activating substrates .
- Optimization : Reaction yields can be improved by controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to chloroacetamide), temperature (0–25°C), and ultrasonication time (30–60 minutes). Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR : and NMR identify proton environments (e.g., sulfamoyl NH at δ 4.16 ppm, imidazole protons at δ 7.0–8.5 ppm) and confirm substitution patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 230.0592 for CHNOS). Fragmentation patterns (e.g., loss of sulfamoyl group at m/z 158) aid in structural confirmation .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 30.7%, H: 3.4%, N: 28.6%) .
Q. What preliminary biological screening assays are relevant for this compound?
- Enzyme Inhibition : Test against targets like carbonic anhydrase or tyrosine kinases using fluorometric or colorimetric assays (e.g., inhibition of horseradish peroxidase at IC values ≤10 µM) .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (0.1–100 µM) identify therapeutic windows .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies be resolved?
- Case Example : If conflicting IC values arise for carbonic anhydrase inhibition, validate assay conditions (pH 7.4, 25°C) and confirm enzyme purity via SDS-PAGE. Use isothermal titration calorimetry (ITC) to measure binding affinities independently .
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate inhibition with sulfamoyl group positioning in the active site .
Q. What strategies optimize the compound’s solubility and stability in aqueous buffers?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility.
- pH Adjustment : Stability is maximized at pH 6.5–7.5; avoid alkaline conditions (>pH 8) to prevent imidazole ring hydrolysis .
- Lyophilization : For long-term storage, lyophilize with trehalose or mannitol as cryoprotectants.
Q. How do structural modifications (e.g., substituents on the imidazole ring) affect bioactivity?
- SAR Studies :
- Electron-withdrawing groups (e.g., -NO, -CF) on the imidazole ring enhance enzyme inhibition but reduce solubility.
- Hydrophobic substituents (e.g., phenyl, methyl) improve membrane permeability but may increase cytotoxicity .
- Synthesis of Analogues : Replace the sulfamoyl group with sulfonamide or phosphoramidate moieties to modulate target selectivity .
Q. What spectroscopic techniques resolve ambiguities in imidazole tautomerism?
- -NMR : Distinguishes 1H- and 4H-imidazole tautomers via nitrogen chemical shifts (e.g., δ 180–220 ppm for N-H tautomers).
- X-ray Crystallography : Definitive tautomeric assignment using single-crystal structures (e.g., bond lengths: N–S = 1.63 Å for sulfamoyl group) .
Q. How can computational methods predict metabolic pathways and toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
- Metabolite Identification : Simulate phase I/II metabolism (e.g., sulfamoyl hydrolysis to sulfonic acid) with GLORYx or Meteor Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
